molecular formula C11H12NNaO2 B2526981 Sodium 2-(4-cyclobutylpyridin-2-yl)acetate CAS No. 2197057-12-6

Sodium 2-(4-cyclobutylpyridin-2-yl)acetate

Cat. No.: B2526981
CAS No.: 2197057-12-6
M. Wt: 213.212
InChI Key: FICJMQNYFYSEPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(4-cyclobutylpyridin-2-yl)acetate, also known as BMS-986231, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the cannabinoid receptor type 1 (CB1) and has been investigated for its potential in treating a variety of conditions, including obesity, metabolic disorders, and addiction.

Scientific Research Applications

C−H Activation and Regioselectivity

Sodium acetate plays a crucial role in promoting C−H activation in chemical reactions, as demonstrated by its use in the activation of phenyl imines and 2-phenylpyridines. This process is critical for creating complex organic compounds with precise structural configurations, which has implications for the synthesis of pharmaceuticals and materials. The research highlights the importance of sodium acetate in achieving regioselective outcomes in reactions involving electron-donating and electron-withdrawing substituents, suggesting its potential in fine-tuning chemical processes for desired outcomes (Li, Brennessel, & Jones, 2009).

Catalysis in Domino Reactions

Sodium acetate is also pivotal in catalyzing domino reactions, facilitating the rapid assembly of complex molecules. For instance, it has been used to efficiently catalyze the assembly of salicylaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one to produce medicinally relevant compounds. This showcases its utility in pharmaceutical synthesis, enabling the fast and efficient creation of compounds with potential therapeutic applications (Elinson et al., 2017).

Enhancing Electrochemical Properties

In materials science, sodium acetate has been used to enhance the electrochemical properties of Na3V2(PO4)3 nanograins, which are dispersed in different carbon matrices for use in sodium-ion batteries. The presence of sodium acetate contributes to the formation of conductive networks that improve the cyclability and rate performance of these batteries, highlighting its role in advancing energy storage technologies (Li et al., 2014).

Antimicrobial and Antioxidant Effects

Furthermore, sodium acetate has demonstrated antimicrobial and antioxidant effects in food preservation, particularly in refrigerated sliced salmon. Its efficacy against various spoilage microorganisms and in delaying lipid oxidation extends the shelf life of food products, underscoring its significance in food science and technology (Sallam, 2007).

Properties

IUPAC Name

sodium;2-(4-cyclobutylpyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.Na/c13-11(14)7-10-6-9(4-5-12-10)8-2-1-3-8;/h4-6,8H,1-3,7H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICJMQNYFYSEPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=C2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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